4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride
Overview
Description
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C8H10ClNO2S and its molecular weight is 219.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biochemical Analysis
Biochemical Properties
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of antithrombotic agents. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic activation. The compound’s interaction with these enzymes leads to the formation of active metabolites that inhibit platelet aggregation, thereby preventing blood clots. Additionally, this compound can bind to various receptors and proteins, influencing their activity and function .
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound affects the P2Y12 ADP receptor on platelets, leading to the inhibition of platelet aggregation. This action is crucial in preventing thrombotic events. Furthermore, this compound can modulate the expression of genes involved in inflammatory responses and cellular metabolism, thereby impacting overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the P2Y12 ADP receptor on platelets, inhibiting their activation and aggregation. This binding prevents the conformational change required for platelet activation, thereby reducing the risk of clot formation. Additionally, the compound undergoes metabolic activation by cytochrome P450 enzymes, leading to the formation of active metabolites that further inhibit platelet function. These interactions highlight the compound’s role in modulating enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Studies have shown that the compound maintains its activity for several hours in vitro, with gradual degradation observed over time. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits platelet aggregation without causing significant adverse effects. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These findings highlight the importance of dosage optimization in therapeutic applications to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that inhibit platelet function. The compound also interacts with various cofactors and enzymes involved in its metabolic activation. These interactions influence metabolic flux and the levels of metabolites, thereby impacting the compound’s overall activity and efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently absorbed and distributed throughout the body, with a high affinity for platelet-rich tissues. Its distribution is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins. These factors determine the compound’s localization and accumulation in target tissues .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and cell membrane. Its activity and function are influenced by its subcellular localization, with specific targeting signals and post-translational modifications directing it to particular compartments. These modifications ensure that the compound exerts its effects at the appropriate cellular sites, thereby enhancing its efficacy and specificity .
Properties
IUPAC Name |
4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S.ClH/c10-8(11)7-3-5-4-9-2-1-6(5)12-7;/h3,9H,1-2,4H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZDFPMMKQJYFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1SC(=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30738723 | |
Record name | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30738723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116118-99-1 | |
Record name | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30738723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.